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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)Piperidine

Hydrochloride

CAS No.: 1187172-76-4

Cat. No.: B3218077 Get Quote

Executive Summary & Chemical Identity
3-(3-Chlorophenyl)piperidine Hydrochloride (often abbreviated as 3,3-CPPip in internal

workflows to distinguish from the piperazine analog m-CPP) is a pharmacophore scaffold used

in the synthesis of monoamine transporter inhibitors and poly(ADP-ribose) polymerase (PARP)

inhibitors.

Unlike its common isomer 1-(3-chlorophenyl)piperazine (m-CPP), which is a serotonin receptor

agonist and drug metabolite, 3,3-CPPip possesses a piperidine ring with a carbon-carbon bond

connecting the phenyl ring at the 3-position. This structural difference results in a distinct mass

spectral signature (1 Da mass shift vs. m-CPP) and unique fragmentation pathways driven by

the 3-position stereocenter.
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Property Specification

IUPAC Name 3-(3-Chlorophenyl)piperidine hydrochloride

Molecular Formula C₁₁H₁₄ClN[1][2] · HCl

Exact Mass (Free Base) 195.0815 Da

Exact Mass (Salt) 231.0581 Da

Monoisotopic Mass [M+H]⁺ 196.089 (³⁵Cl)

Isotope Pattern
³⁵Cl:³⁷Cl ratio ≈ 3:1 (Characteristic A+2 peak at

~33% intensity)

Solubility
High in Methanol, Water; Low in Hexane

(requires free-basing for GC)

Chirality
Contains one stereocenter at C3; typically

supplied as a racemate.

Sample Preparation & Handling
Objective: Isolate the analyte from complex matrices (plasma, reaction mixtures) while

managing the hydrochloride salt form which is non-volatile and corrosive to GC inlets.

Protocol A: LC-MS/MS Preparation (Direct Injection)
Suitable for: Pharmacokinetic (PK) studies, impurity profiling.

Stock Solution: Dissolve 1 mg 3-(3-Chlorophenyl)piperidine HCl in 1 mL Methanol:Water

(50:50 v/v) with 0.1% Formic Acid.

Rationale: The HCl salt dissociates readily. Formic acid maintains the protonated state

[M+H]⁺ for ESI.

Working Standard: Dilute to 100 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).

Filtration: Pass through a 0.22 µm PTFE filter to remove particulate salts.

Protocol B: GC-MS Preparation (Free-Base Extraction)
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Suitable for: EI fragmentation analysis, volatile impurity checks.

Basification: Add 500 µL of sample to 500 µL of 1M Na₂CO₃ (pH > 10).

Critical Step: The HCl salt must be neutralized to liberate the free amine (volatility

requirement).

Extraction: Add 1 mL Ethyl Acetate or Dichloromethane. Vortex for 30s.

Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the organic (upper/lower) layer.

Drying: Evaporate to dryness under N₂ stream at 40°C. Reconstitute in Ethyl Acetate.

LC-MS/MS Characterization (ESI+)
Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for this basic

amine. The protonated molecule [M+H]⁺ is stable and yields structure-specific product ions.

Experimental Parameters
Ion Source: ESI Positive (ESI+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

Precursor Ion: m/z 196.1 (³⁵Cl)

Collision Energy (CE): Ramp 15–35 eV for MS/MS spectra.

Fragmentation Pathway (MS/MS)
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 196) follows two primary

pathways driven by the piperidine ring instability and the chlorophenyl anchor.

Loss of Ammonia (NH₃):

Transition: m/z 196 → m/z 179
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Mechanism:[2] Elimination of the secondary amine nitrogen as NH₃, forming a resonance-

stabilized chlorophenyl-cyclopentyl cation or alkenyl cation.

Formation of Chlorotropylium Ion (Major Diagnostic):

Transition: m/z 196 → m/z 125 (³⁵Cl) / 127 (³⁷Cl)

Mechanism: Cleavage of the piperidine ring separates the aromatic moiety. The 3-

chlorobenzyl fragment rearranges to the highly stable chlorotropylium ion (C₇H₆Cl⁺). This

is the most abundant product ion at high CE.

Ring Contraction/Cleavage:

Transition: m/z 196 → m/z 56

Mechanism:[2] Fragmentation of the tetrahydropyridine moiety, generating the

characteristic C₃H₆N⁺ iminium ion.

DOT Visualization: ESI Fragmentation Pathway
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Caption: ESI+ MS/MS fragmentation pathway of 3-(3-Chlorophenyl)piperidine showing major

diagnostic ions.

GC-MS Characterization (EI)
Methodology: Electron Impact (70 eV) provides a hard ionization fingerprint useful for library

matching and distinguishing positional isomers.
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Fragmentation Logic (EI)
In 3-substituted piperidines, the nitrogen atom directs fragmentation via α-cleavage.[3]

Molecular Ion (M⁺): m/z 195 (Weak intensity).

Base Peak (m/z 56 or 57):

The ionization of nitrogen triggers cleavage of the C2-C3 bond or C6-C5 bond.

In 3-substituted piperidines, the unsubstituted side of the ring often dominates, generating

a Δ¹-pyrrolinium or iminium species (m/z 56/57).

Benzylic Cleavage:

Loss of the chlorophenyl radical is unfavorable; however, the charge retention on the

aromatic fragment (m/z 125) is observed.

Distinction from Isomers:

vs. 1-(3-Chlorophenyl)piperazine (m-CPP): m-CPP has a base peak at m/z 154 (loss of

C₂H₅N) or m/z 196 (M⁺). The absence of the second nitrogen in 3,3-CPPip shifts the

fragmentation significantly toward hydrocarbon losses.

vs. 4-(3-Chlorophenyl)piperidine: The 4-isomer is symmetrical. The 3-isomer typically shows

more complex low-mass fragmentation due to the asymmetry of the α-cleavage pathways.

Critical Differentiation: Isomer Analysis
One of the most common analytical errors is confusing 3-(3-Chlorophenyl)piperidine with its

isobaric or near-isobaric analogs.
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Analyte Formula Monoisotopic Mass Key Differentiator

3-(3-

Chlorophenyl)piperidin

e

C₁₁H₁₄ClN 196.089 [M+H]⁺
Target Analyte. Loss

of NH₃ (179).

1-(3-

Chlorophenyl)piperazi

ne

C₁₀H₁₃ClN₂ 197.084 [M+H]⁺
+1 Da Mass Shift.

Contains 2 Nitrogens.

4-(3-

Chlorophenyl)piperidin

e

C₁₁H₁₄ClN 196.089 [M+H]⁺

Isobaric. Requires

Chromatographic

Separation. 4-isomer

is achiral/symmetrical.

Validation Check: Always check the ¹³C isotope peak relative abundance. If the M+1 peak is

higher than expected (approx 12%), suspect the Piperazine analog (m-CPP) which has a

different carbon count, although the mass difference of 1 Da is the primary flag.

DOT Visualization: Analytical Workflow
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Caption: Decision tree for distinguishing 3,3-CPPip from common piperazine analogs.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 1355, 1-(3-Chlorophenyl)piperazine (m-CPP). Retrieved from [Link]

NIST Mass Spectrometry Data Center.3-Phenylpiperidine EI Mass Spectrum. NIST Standard

Reference Database 1A v17. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3218077?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_piperazine
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3218077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 2924092-66-8,3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione-
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To cite this document: BenchChem. [Comprehensive Mass Spectrometry Guide: 3-(3-
Chlorophenyl)Piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3218077#mass-spectrometry-of-3-3-chlorophenyl-
piperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3218077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

